Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid
Description
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid is a spirocyclic compound featuring a unique bicyclic structure with a 5-oxa (oxygen atom) and 2-aza (nitrogen atom) arrangement. The trifluoroacetic acid (TFA) acts as a counterion, forming a stable salt that enhances solubility in polar solvents. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of α-proline analogs and other spirocyclic scaffolds for drug discovery .
Properties
IUPAC Name |
methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLAXRMTHIJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CNC2)OC1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring followed by the formation of the four-membered oxirane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic frameworks.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: The core structure (methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate) is inferred to have the formula C₈H₁₁NO₃, with TFA (C₂HF₃O₂) as the counterion .
- Applications : Used in fragment-based drug design due to its rigid spirocyclic core, which mimics bioactive conformations of proline and peptide backbones .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid and related spirocyclic compounds.
Table 1: Comparative Analysis of Spirocyclic Compounds
Structural and Functional Differences:
Core Heteroatom Arrangement :
- The target compound’s 5-oxa-2-aza configuration contrasts with 6-oxa-2-azaspiro () and diazaspiro derivatives (). Oxygen placement influences ring strain and hydrogen-bonding capacity, impacting solubility and target binding .
- Diazaspiro compounds (e.g., 2,6-diazaspiro[3.4]octane) offer additional nitrogen sites for derivatization but may exhibit lower metabolic stability compared to oxa-aza hybrids .
Counterion and Solubility: TFA salts (target compound and ) enhance solubility in organic solvents (e.g., dichloromethane, THF), facilitating reactions in non-aqueous media. In contrast, Boc-protected analogs () require acidic conditions for deprotection, limiting their use in acid-sensitive syntheses .
Synthetic Efficiency :
- Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate TFA () is synthesized in 82% yield, suggesting efficient protocols for spirocyclic TFA salts. The target compound likely follows similar high-yield routes, whereas Boc-protected derivatives involve additional protection/deprotection steps, reducing overall efficiency .
Bioavailability and Drug Discovery Utility: The methyl carboxylate group in the target compound balances lipophilicity and polarity, improving cell membrane permeability compared to polar analogs like 6-oxa-2-azaspiro[3.4]octane-7-methanol TFA . Boc-protected spirocycles () are preferred for solid-phase peptide synthesis but require post-synthetic modifications for biological activity .
Biological Activity
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 227.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2306260-93-3 |
| Purity | 97% |
Methyl 5-oxa-2-azaspiro[3.4]octane derivatives have been studied for their role as M4 muscarinic receptor agonists. This interaction suggests potential applications in treating conditions related to the central nervous system, such as schizophrenia and other cognitive disorders. The activation of M4 receptors may enhance cognitive function and reduce symptoms associated with these conditions by modulating neurotransmitter release.
Biological Activities
The biological activities of methyl 5-oxa-2-azaspiro[3.4]octane derivatives can be summarized as follows:
1. Neuropharmacological Effects
Research indicates that these compounds may exhibit neuroprotective properties and enhance synaptic plasticity, which is crucial for learning and memory processes. The agonistic activity at M4 receptors has been linked to improved cognitive function in preclinical models.
2. Antitumor Activity
Some studies have reported that spirocyclic compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of melanoma cells, indicating potential as anticancer agents.
3. Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory properties, suggesting a possible therapeutic role in managing inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study conducted on mice demonstrated that administration of methyl 5-oxa-2-azaspiro[3.4]octane derivatives led to significant improvements in memory retention during behavioral tests (e.g., Morris water maze). The results indicated an increase in acetylcholine levels in the hippocampus, supporting the hypothesis that these compounds enhance cholinergic transmission.
Case Study 2: Anticancer Activity
In vitro studies using B16 melanoma cells showed that methyl 5-oxa-2-azaspiro[3.4]octane derivatives caused a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid, and how can reaction conditions be optimized?
- Methodology : A scalable synthesis involves dissolving intermediates like ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate in dichloromethane, followed by trifluoroacetic acid (TFA) addition for deprotection. Post-reaction, the product is precipitated using methyl tert-butyl ether (MTBE) . Optimize yields by controlling temperature (e.g., ice-bath cooling) and solvent ratios (e.g., THF/water mixtures for subsequent steps) .
- Key Data : Yield improvements (up to 82%) are achievable via stepwise purification and solvent selection .
Q. How is the structural integrity of this spirocyclic compound verified?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the spirocyclic framework and TFA counterion presence. For example, NMR detects methyl ester protons (~3.7 ppm), while NMR identifies trifluoroacetate (-75 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO for the core structure) .
Q. What role does trifluoroacetic acid play in the synthesis?
- Methodology : TFA acts as a catalyst and deprotecting agent. In spirocyclic systems, it cleaves tert-butoxycarbonyl (Boc) groups under mild conditions, preserving the labile oxa-aza ring . Its low boiling point (72°C) facilitates removal via evaporation, minimizing residual solvent .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments during synthesis?
- Methodology : Employ reverse-phase HPLC with UV detection (e.g., 210 nm) to quantify TFA and impurities. Calibrate using standard solutions (e.g., 300 mg/mL methanol) and validate with a relative standard deviation (RSD) <5% . Discrepancies in purity (e.g., 95% vs. higher claims) may stem from residual solvents or incomplete crystallization .
Q. What strategies address stereochemical challenges in spirocyclic intermediates?
- Methodology : Utilize chiral chromatography or asymmetric catalysis to isolate enantiomers. For example, tert-butyl 7-methylene-5-azaspiro analogs require controlled reaction kinetics to avoid racemization . Computational modeling (e.g., density functional theory) predicts steric effects of substituents (e.g., methyl vs. ethyl groups) on ring strain .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Methodology : Screen against enzyme targets (e.g., proteases) using fluorescence polarization or surface plasmon resonance (SPR). Structural analogs like tert-butyl 7-methylene-5-azaspiro derivatives show enhanced binding via methylene bridges, which improve hydrophobic interactions . Validate selectivity via competitive binding assays with related spirocycles (e.g., oxo vs. hydroxy variants) .
Q. What are the stability profiles under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. The oxa-aza ring is prone to hydrolysis in acidic media (pH <3), while the methyl ester group remains stable in neutral buffers .
Q. How do structural modifications (e.g., fluorination) alter physicochemical properties?
- Methodology : Introduce fluorine at strategic positions (e.g., 2,2-difluoro analogs) to enhance metabolic stability. Compare logP values (e.g., 1.2 vs. 1.8 for fluorinated vs. non-fluorinated derivatives) and solubility in polar aprotic solvents .
Methodological Notes
- Chromatography : Use USP-compliant methods for TFA quantification, ensuring resolution (R >3) between chloride and TFA peaks .
- Stereochemical Analysis : Combine X-ray crystallography with NOE NMR to confirm spatial arrangements .
- Data Validation : Cross-reference synthetic yields and purity metrics against independent studies to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
